1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one

Overview

Description

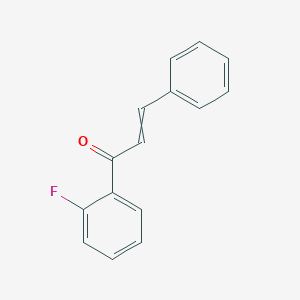

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, leading to the formation of saturated ketones.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Scientific Research Applications

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. This can lead to the modulation of cellular processes and the inhibition of specific pathways involved in disease progression .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and fluorinated aromatic compounds:

Chalcones: Similar to other chalcones, this compound exhibits a range of biological activities. the presence of the fluorine atom can enhance its potency and selectivity.

Fluorinated Aromatics: Compared to non-fluorinated analogs, the fluorinated version often shows improved stability and bioavailability, making it a valuable compound in drug discovery.

Similar compounds include:

- 1-(2-Fluorophenyl)-2-propylamine

- 1-(2-Fluorophenyl)piperazine

- 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, driven by the presence of the fluorine atom, make it a valuable building block in organic synthesis and a promising candidate for therapeutic development.

Biological Activity

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, has garnered significant attention in recent years due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 228.26 g/mol. The presence of the fluorine atom in the structure enhances its lipophilicity and biological interactions, making it a candidate for various pharmacological studies.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound acts by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. For instance, studies have shown that chalcone derivatives can inhibit cell proliferation and promote apoptotic pathways in human cancer cell lines such as HeLa and MCF-7 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 10.5 | Induces apoptosis via ROS generation |

| This compound | MCF-7 | 12.0 | Cell cycle arrest at G2/M phase |

Anti-inflammatory Activity

The anti-inflammatory potential of chalcones is another area of interest. The compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : In vitro studies demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS) .

Antimicrobial Activity

Chalcones also exhibit antimicrobial properties against various pathogens. The fluorine substitution in the phenyl ring is believed to enhance the antimicrobial efficacy.

- Study Results : The compound showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Escherichia coli | 30 | Bacteriostatic |

Case Studies

Several case studies have explored the biological activity of chalcone derivatives, including this compound:

- Anticancer Efficacy : A study published in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating its potential as a lead compound for further development .

- Inflammation Models : In vivo experiments showed that administration of the compound reduced paw edema in rat models induced by carrageenan, supporting its anti-inflammatory claims .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCUNTVECRAAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00708130 | |

| Record name | 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00708130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58764-85-5 | |

| Record name | 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00708130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.